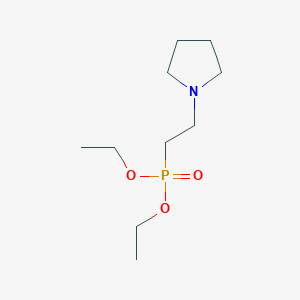
1-(2-Diethoxyphosphorylethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Diethoxyphosphorylethyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a diethoxyphosphorylethyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its unique structural and electronic properties . The diethoxyphosphorylethyl group introduces additional functionality, making this compound of interest in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Diethoxyphosphorylethyl)pyrrolidine typically involves the reaction of pyrrolidine with a diethoxyphosphorylating agent. One common method includes the use of diethyl phosphite and an appropriate alkylating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as cobalt or nickel oxides supported on alumina can be used to facilitate the reaction . The process parameters, including temperature, pressure, and reaction time, are optimized to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Diethoxyphosphorylethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, where the diethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Phosphorylated pyrrolidine derivatives.
Reduction: Reduced forms of the phosphorylated compound.
Substitution: Substituted phosphoryl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Diethoxyphosphorylethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(2-Diethoxyphosphorylethyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules . The pyrrolidine ring contributes to the compound’s binding affinity and specificity by providing a rigid and spatially defined structure .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: The parent compound, lacking the diethoxyphosphorylethyl group.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with carbonyl groups at the second and fifth positions.
Uniqueness: 1-(2-Diethoxyphosphorylethyl)pyrrolidine is unique due to the presence of the diethoxyphosphorylethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential for forming specific interactions with biological targets .
Eigenschaften
Molekularformel |
C10H22NO3P |
|---|---|
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
1-(2-diethoxyphosphorylethyl)pyrrolidine |
InChI |
InChI=1S/C10H22NO3P/c1-3-13-15(12,14-4-2)10-9-11-7-5-6-8-11/h3-10H2,1-2H3 |
InChI-Schlüssel |
OEZSGKFJEHLQMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCN1CCCC1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



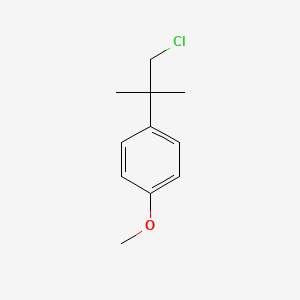
![Spiro[4.4]nonan-1-one, 6-methylene-, (R)-](/img/structure/B14670447.png)
![3-Ethyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670453.png)
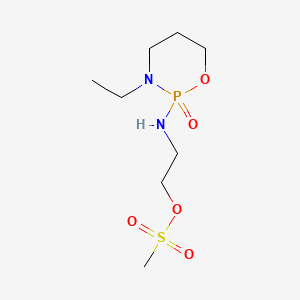
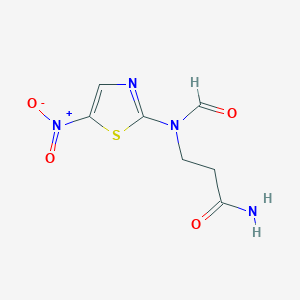

![5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14670476.png)
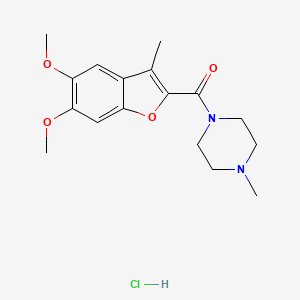
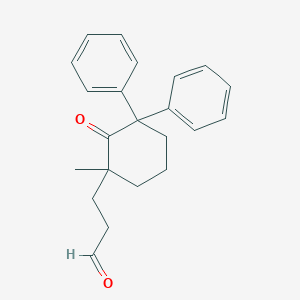
![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)](/img/structure/B14670500.png)

![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
